molecular formula C17H25N3O3 B11400601 tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate

Cat. No.: B11400601
M. Wt: 319.4 g/mol
InChI Key: BAEBWSAVMSSYLG-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate: is a chemical compound with a complex structure that includes a piperidine ring, a phenylcarbamoyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate typically involves multiple steps. One common method includes the reaction of piperidine with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters and other biologically active molecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The phenylcarbamoyl group can bind to receptors or enzymes, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity. The tert-butyl carbamate group can act as a protecting group, preventing unwanted reactions at the amine site .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate is unique due to the presence of the phenylcarbamoyl group, which imparts specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-9-11-20(12-10-14)15(21)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)(H,19,22)

InChI Key

BAEBWSAVMSSYLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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